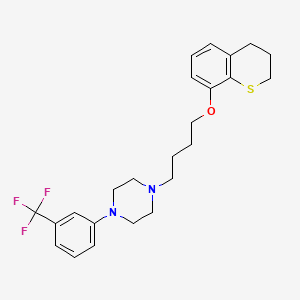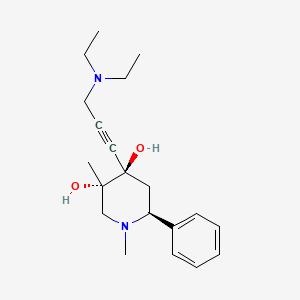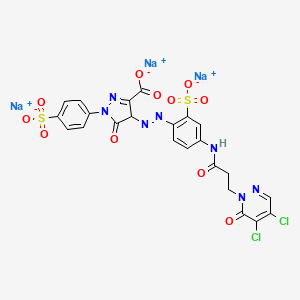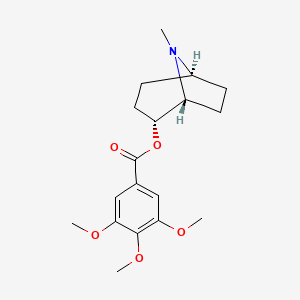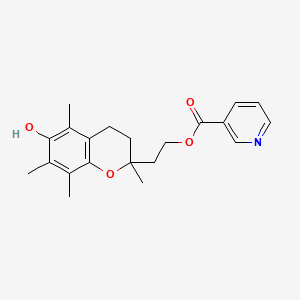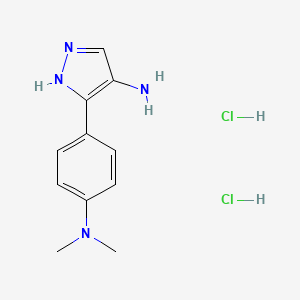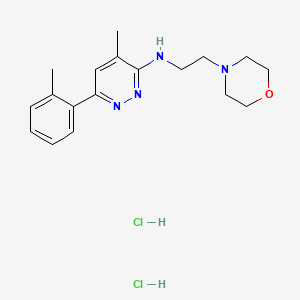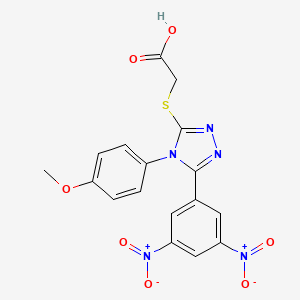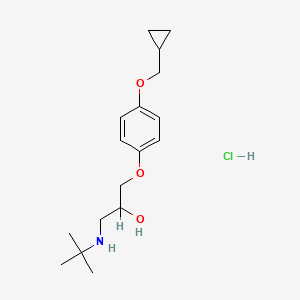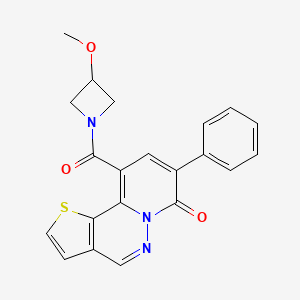
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethyl, morpholinyl, and triazinyl groups. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with benzoyl chloride under basic conditions.
Introduction of Dimethyl Groups: Methylation of the benzamide core can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Morpholinyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., chloride) with morpholine.
Formation of the Triazinyl Ring: The triazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and propylamine.
Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or triazines.
Applications De Recherche Scientifique
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which can regulate cell proliferation and differentiation.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, particularly leukemia.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinases. Protein kinases are enzymes that catalyze the phosphorylation of specific amino acids in proteins, which can regulate various cellular processes. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide Derivatives: Compounds with similar benzamide cores but different substituents.
Triazinyl Compounds: Compounds containing the triazinyl ring but with different functional groups.
Uniqueness
Benzamide, N,4-dimethyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
127375-05-7 |
|---|---|
Formule moléculaire |
C19H26ClN5O2 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
N,4-dimethyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N5O2.ClH/c1-4-5-16-20-18(22-19(21-16)24-10-12-26-13-11-24)23(3)17(25)15-8-6-14(2)7-9-15;/h6-9H,4-5,10-13H2,1-3H3;1H |
Clé InChI |
JZVHGALCBOUUKM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC=C(C=C2)C)N3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


